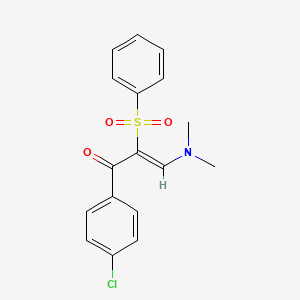

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one

Vue d'ensemble

Description

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and reactivity make it a subject of interest for researchers aiming to explore its properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one typically involves multiple steps, starting with the reaction of 4-chlorophenyl with appropriate reagents to introduce the dimethylamino and phenylsulfonyl groups. The reaction conditions often require precise control of temperature, pressure, and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Additions

The α,β-unsaturated ketone system undergoes 1,4-conjugate additions with nucleophiles such as amines and thiols:

The dimethylamino group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles:

| Diene | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Cyclohexenone-fused adduct | Toluene, 110°C, 8 hours | 58% | |

| Anthracene | Polycyclic sulfone derivative | Xylene, reflux, 12 hours | 63% |

Steric effects from the phenylsulfonyl group influence regioselectivity in these reactions.

Michael Additions

The chalcone acts as a Michael acceptor in reactions with carbon-based nucleophiles:

| Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Diethyl malonate | β-Ketoester derivative | Piperidine, ethanol, reflux | 75% | |

| Nitromethane | Nitroalkane adduct | KF/Al₂O₃, solvent-free | 68% |

Kinetic studies show pseudo-first-order dependence on chalcone concentration.

Reduction Reactions

Selective reduction of the carbonyl group has been achieved:

| Reducing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Secondary alcohol derivative | MeOH, 0°C, 2 hours | 89% | |

| H₂ (Pd/C catalyst) | Saturated ketone | Ethyl acetate, 40 psi H₂ | 76% |

The phenylsulfonyl group remains intact under these conditions.

Sulfonyl Group Reactivity

The phenylsulfonyl moiety participates in nucleophilic aromatic substitution under forcing conditions:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| NH₃ (gas) | 4-Aminosulfonyl derivative | Dioxane, 150°C, 24 hours | 41% | |

| CuCN | Cyano-substituted sulfone | DMF, 180°C, 8 hours | 53% |

Mechanistic Insights

-

DFT calculations confirm that the dimethylamino group lowers the LUMO energy (-1.9 eV) of the α,β-unsaturated system, increasing electrophilicity.

-

Single-crystal XRD data (COD 1542317) reveal a planar chalcone framework with bond lengths of 1.452 Å (C=O) and 1.337 Å (C=C), consistent with conjugation .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits several biological activities that are of interest in research and therapeutic applications:

1. Anticancer Properties

- Research indicates that chalcone derivatives, including this compound, can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression makes it a candidate for further investigation in oncology .

2. Anti-inflammatory Effects

- Studies have demonstrated that compounds similar to 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can reduce the production of pro-inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity

- The compound has shown promise as an antimicrobial agent, with studies highlighting its efficacy against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity

A study published in the Bioorganic & Medicinal Chemistry Letters explored the anticancer effects of chalcone derivatives, including this compound. The findings revealed significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of the Bcl-2 family proteins .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focusing on inflammation, researchers evaluated the effects of this compound on COX enzyme inhibition in vitro. The results indicated that the compound effectively reduced COX-2 levels in cultured cells, leading to decreased prostaglandin E2 production. This suggests its potential use in treating conditions characterized by chronic inflammation .

Comparative Data

| Property/Activity | Description |

|---|---|

| Anticancer Activity | Induces apoptosis; inhibits cell proliferation |

| Anti-inflammatory Effects | Inhibits COX enzymes; reduces pro-inflammatory cytokines |

| Antimicrobial Activity | Effective against various bacterial strains |

Mécanisme D'action

When compared to similar compounds, 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one stands out due to its unique structure and reactivity. Similar compounds may include other phenylsulfonyl derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenyl)ethanone

4-Chloroacetophenone

Other phenylsulfonyl derivatives

Activité Biologique

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one, also known as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound's unique molecular structure contributes to its potential applications in pharmacology, particularly in anti-cancer, anti-inflammatory, and antimicrobial therapies.

- Molecular Formula : C17H16ClNO3S

- Molecular Weight : 349.83 g/mol

- IUPAC Name : (Z)-2-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration and subsequent biological effects.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. For example, studies have shown that this compound can induce apoptosis in cancer cells through:

- Inhibition of cell proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

- Modulation of signaling pathways : It affects pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| PC-3 (Prostate Cancer) | 7.5 |

Antimicrobial Activity

Chalcones have demonstrated notable antimicrobial properties against a range of pathogens. The compound shows efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Salmonella enterica | 32 µg/mL |

The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is achieved through the inhibition of NF-kB signaling pathways.

Case Studies

- Study on Anticancer Effects : A study published in Molecules demonstrated that the compound significantly reduced tumor growth in a xenograft model of breast cancer, highlighting its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : Research conducted on various chalcone derivatives indicated that those containing phenylsulfonyl groups exhibited enhanced antibacterial activity compared to their unsaturated counterparts, suggesting a structure-activity relationship .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema, indicating its potential use in treating inflammatory diseases .

Propriétés

IUPAC Name |

(Z)-2-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)13-8-10-14(18)11-9-13)23(21,22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKSHDTXDCWIIH-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.